molecular formula C18H18N2O B605115 AC-262536 CAS No. 870888-46-3

AC-262536

Cat. No. B605115
CAS RN: 870888-46-3
M. Wt: 278.36
InChI Key: ATKWLNSCJYLXPF-YIONKMFJSA-N
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Description

AC-262536 is a selective androgen receptor modulator (SARM;  Ki = 5.01 nM). It is also a partial agonist of the androgen receptor (EC50 = 1.58 nM in a luciferase assay). AC-262536 is selective for the androgen receptor over a panel of 47 additional human nuclear receptors at 10 µM. It inhibits dihydroxytestosterone-induced proliferation of LNCaP prostate cancer cells when used at concentrations of 0.1 and 1 µM. AC-262536 (3, 10, and 30 mg/kg) reduces plasma luteinizing hormone levels and increases levator ani muscle weight, a marker of anabolic activity, in castrated rats. It exhibits smaller increases in prostate gland and seminal vesicle weight, markers of androgenic activity, compared with testosterone in the same model.
Novel selective androgen receptor modulator (SARM)
AC-262536 is a selective androgen receptor (SAR) molecule. It has partial agonist activity with respect to testosterone and suppresses luteinizing hormone. It has weak androgenic effects and beneficial anabolic effects.

Scientific Research Applications

Selective Androgen Receptor Modulator (SARM)

AC-262536 is a non-steroidal, tissue-selective androgen receptor (AR) modulator (SARM) that targets AR with high-affinity . It has a high selectivity, with no significant affinity for 47 other human nuclear receptors .

Partial Agonist Activity

AC-262536 exhibits partial agonist activity. It has an Emax (maximum effect) of 67% and 72% of testosterone Emax, respectively by NIH-3T3 or MDA-kb2 assay .

Antagonizes DHT-Induced LNCaP Proliferation

AC-262536 antagonizes 10 nM DHT-induced LNCaP proliferation (by 47.2% at 100 nM) . This suggests potential applications in the treatment of conditions related to DHT-induced proliferation.

Prevents Castration-Induced LH Upregulation

AC-262536 prevents castration-induced LH upregulation in rats in vivo (EC50 = 2.8 mg/kg) with greatly reduced adverse effects than testosterone propionate (TP) . This suggests potential applications in the management of conditions related to LH upregulation.

Development of Stronger Bones and Bigger Muscles

AC262536 specifically binds with the specific androgen receptors to help in the development of stronger bones and bigger muscles . This suggests potential applications in the treatment of conditions related to bone and muscle health.

Increased Lean Muscle Mass

AC-262536 helps significantly boost the size of pelvic muscles by directly enhancing the anabolic parameters . This suggests potential applications in the enhancement of lean muscle mass.

properties

IUPAC Name

4-[(1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl]naphthalene-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O/c19-11-12-5-8-18(17-4-2-1-3-16(12)17)20-13-6-7-14(20)10-15(21)9-13/h1-5,8,13-15,21H,6-7,9-10H2/t13-,14+,15?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATKWLNSCJYLXPF-YIONKMFJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C3=CC=C(C4=CC=CC=C43)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CC(C[C@@H]1N2C3=CC=C(C4=CC=CC=C43)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701336168
Record name 4-(3-endo-Hydroxy-8-azabicyclo(3.2.1)oct-8-yl)naphthalene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701336168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-endo-Hydroxy-8-azabicyclo(3.2.1)oct-8-yl)naphthalene-1-carbonitrile

CAS RN

870888-46-3
Record name AC-262536
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870888463
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AC-262536
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13935
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4-(3-endo-Hydroxy-8-azabicyclo(3.2.1)oct-8-yl)naphthalene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701336168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AC-262536
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8VS41J5O6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: How is AC-262536 metabolized in the horse, and what are the implications for its detection?

A1: Research shows that AC-262536 undergoes extensive metabolism in horses, primarily through phase I and phase II reactions. [] In vitro studies revealed nine phase I metabolites, with four detected in urine and three in plasma alongside the parent compound. [] Interestingly, an epimer of AC-262536 exhibited a longer detection window in both urine and plasma, suggesting it as a more suitable target for detecting AC-262536 administration. [] Further analysis revealed that the compound and its metabolites are primarily present as glucuronide conjugates in both urine and plasma. []

Q2: What analytical techniques are used to detect AC-262536 and its metabolites in biological samples?

A2: Multiple analytical methods have been employed to study AC-262536. Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) proves valuable for identifying metabolites in vitro and detecting both the parent drug and metabolites in urine and plasma. [] For analyzing hair samples, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is utilized, demonstrating the incorporation of AC-262536 in hair following oral administration. [] Additionally, ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) has been explored for developing a multi-residue screening method for SARMs, including AC-262536, in blood samples from both racehorses and cattle. [] This method showcases high-throughput capabilities and cost-effectiveness for routine screening in sports and livestock. []

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